molecular formula C21H19F3N4O2S B2908432 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide CAS No. 1251600-28-8

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide

Cat. No.: B2908432
CAS No.: 1251600-28-8
M. Wt: 448.46
InChI Key: YFXKQXUMXTVQII-UHFFFAOYSA-N
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Description

This compound is a thiazole-based carboxamide derivative featuring a pyridin-2-yl group at position 3, a 2-methylpropanamido substituent at position 4, and a carboxamide moiety at position 3. The carboxamide nitrogen is linked to a benzyl group substituted with a trifluoromethyl (CF₃) group at the ortho position.

Properties

IUPAC Name

4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S/c1-12(2)19(29)27-17-16(15-9-5-6-10-25-15)28-31-18(17)20(30)26-11-13-7-3-4-8-14(13)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXKQXUMXTVQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (CAS 321430-09-5)

  • Core Structure : Shares the thiazole-5-carboxamide scaffold but differs in substituent positions.
  • Substituents :
    • Pyridine at position 2 (vs. pyridin-2-yl at position 3 in the target compound).
    • CF₃ group attached directly to the phenyl ring of the carboxamide (vs. CF₃ on a benzyl group).
  • Implications :
    • The pyridine position affects π-π stacking interactions in binding pockets.
    • Direct attachment of CF₃ to phenyl may increase hydrophobicity compared to the benzyl-linked CF₃ in the target compound .

5-(4-Methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide (CAS 717833-80-2)

  • Core Structure : Oxazole instead of thiazole.
  • Substituents :
    • Pyridin-2-ylmethyl group (vs. CF₃-benzyl in the target compound).
  • Implications :
    • Oxazole’s reduced aromaticity compared to thiazole may alter electronic properties and metabolic stability.
    • Pyridin-2-ylmethyl substituent could enhance solubility via hydrogen bonding .
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~460 g/mol (estimated) 365.35 g/mol 335.38 g/mol
logP (Predicted) ~3.5 (high due to CF₃ and benzyl) 3.1 (CF₃ enhances lipophilicity) 2.8 (oxazole reduces logP)
Hydrogen Bond Acceptors 7 (pyridine, amide, thiazole) 5 6
  • Key Trends :
    • CF₃ groups universally increase lipophilicity.
    • Pyridine substituents improve solubility and binding to polar targets .
Patent and Commercial Relevance
  • and Compounds : Both are catalogued in chemical databases (e.g., 960化工网) as research tools, suggesting industrial interest in thiazole/oxazole carboxamides .

Biological Activity

The compound 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, with a focus on its antimicrobial and therapeutic potential.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with carbonyl compounds and thioketones. The specific synthetic route for the compound has not been widely documented in the literature, suggesting that further exploration may be necessary to optimize yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including those structurally similar to our target compound. The following table summarizes findings related to their antibacterial activity:

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacterium
Compound 30.23–0.700.47–0.94Bacillus cereus
Compound 90.170.23Escherichia coli
Compound 10.230.47Enterobacter cloacae

The studies indicate that compounds derived from thiazole exhibit moderate to good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL . Notably, the presence of specific substituents on the thiazole ring significantly influences the antibacterial efficacy, suggesting a structure-activity relationship that warrants further investigation.

The proposed mechanism of action for thiazole derivatives involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, some studies suggest that these compounds may act as noncompetitive inhibitors against specific enzymes involved in metabolic pathways critical to bacterial survival .

Case Studies

  • Antibacterial Efficacy Against Resistant Strains : A study demonstrated that certain thiazole derivatives effectively inhibited growth in resistant strains of E. coli, showcasing their potential as alternatives to traditional antibiotics .
  • In Vitro Testing : In vitro assays revealed that compounds similar to our target exhibited significant activity against various Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .

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